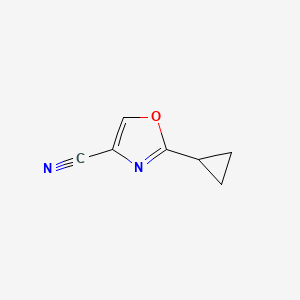









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:9]1[CH2:11][CH2:10]1)=[N:5][CH2:6][C:7]#[N:8])C.CC(C)([O-])C.[K+].C(OCC)=O>C1COCC1.CCOCC>[CH:9]1([C:4]2[O:3][CH:1]=[C:6]([C:7]#[N:8])[N:5]=2)[CH2:11][CH2:10]1 |f:1.2|
|


|
Name
|
N-cyanomethyl-cyclopropanecarboximidic acid ethyl ester
|
|
Quantity
|
4.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=NCC#N)C1CC1
|
|
Name
|
|
|
Quantity
|
1.67 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After being stirred at −10° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
the reaction mixture was left in the refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated brown solid was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The vacuum-dried solid was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 min
|
|
Duration
|
2 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
|
Type
|
ADDITION
|
|
Details
|
by adding 1 N sodium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with ether (2×1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude brownish solid was chromatographed (silica gel, 0-50% EtOAc in Hexane, detection KMnO4 spray, Rf=0.3 in 10% EtOAc/Hexane)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1OC=C(N1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 463 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 23.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |